molecular formula C16H18F2N4 B7140736 N-[1-(2,6-difluorophenyl)pyrrolidin-3-yl]-2,6-dimethylpyrimidin-4-amine

N-[1-(2,6-difluorophenyl)pyrrolidin-3-yl]-2,6-dimethylpyrimidin-4-amine

Cat. No.: B7140736
M. Wt: 304.34 g/mol
InChI Key: RKUHKZOMYMHPDC-UHFFFAOYSA-N
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Description

N-[1-(2,6-difluorophenyl)pyrrolidin-3-yl]-2,6-dimethylpyrimidin-4-amine is a synthetic organic compound that features a pyrrolidine ring attached to a difluorophenyl group and a dimethylpyrimidinylamine moiety

Properties

IUPAC Name

N-[1-(2,6-difluorophenyl)pyrrolidin-3-yl]-2,6-dimethylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F2N4/c1-10-8-15(20-11(2)19-10)21-12-6-7-22(9-12)16-13(17)4-3-5-14(16)18/h3-5,8,12H,6-7,9H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUHKZOMYMHPDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)NC2CCN(C2)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,6-difluorophenyl)pyrrolidin-3-yl]-2,6-dimethylpyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors

    Synthesis of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and carbonyl compounds under acidic or basic conditions.

    Introduction of Difluorophenyl Group: The difluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, often using fluorinated benzene derivatives and appropriate nucleophiles.

    Formation of Dimethylpyrimidinylamine Moiety: The final step involves coupling the pyrrolidine intermediate with a dimethylpyrimidine derivative, typically using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,6-difluorophenyl)pyrrolidin-3-yl]-2,6-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, and halides; electrophiles like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-[1-(2,6-difluorophenyl)pyrrolidin-3-yl]-2,6-dimethylpyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[1-(2,6-difluorophenyl)pyrrolidin-3-yl]-2,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(2,6-difluorophenyl)pyrrolidin-3-yl]-2,6-dimethylpyrimidin-4-amine: shares structural similarities with other pyrrolidine and pyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

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